2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a substituted aniline derivative featuring a 2,4-dimethylphenyl group and a 1,2,3-thiadiazol-4-ylmethyl substituent attached to the nitrogen atom. Its molecular formula is C${11}$H${13}$N$_{3}$S, with a molecular weight of 219.31 g/mol (calculated from atomic masses). The compound’s structure combines the electron-donating effects of methyl groups with the heterocyclic thiadiazole moiety, which is known for its role in enhancing bioactivity in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
2,4-dimethyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C11H13N3S/c1-8-3-4-11(9(2)5-8)12-6-10-7-15-14-13-10/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
BRXRYWICCYYWSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CSN=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 2,4-dimethylaniline with a thiadiazole precursor. One common method is the reaction of 2,4-dimethylaniline with 1,2,3-thiadiazole-4-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its potential anticancer properties and as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and as a component in materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, differing primarily in substituent type, position, or heterocyclic components. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Electronic and Steric Properties
- Electron-Donating vs. Fluorine and bromine, being electron-withdrawing, reduce electron density at the nitrogen, which could influence reactivity in nucleophilic reactions or interactions with biological targets.
Impact on Lipophilicity and Molecular Weight
- Halogenated Derivatives :
- The 4-bromo analog (C${9}$H${10}$BrN${3}$S) has a significantly higher molecular weight (272.07 g/mol ) due to bromine’s atomic mass, which also increases lipophilicity (log P) compared to the target compound .
- The 4-fluoro derivative (C${10}$H${10}$FN${3}$S) exhibits moderate lipophilicity, balancing polarity and membrane permeability .
- Alkyl Substituents :
- Ethyl and methyl groups contribute similarly to lipophilicity, but the ethyl group’s larger size may reduce solubility in polar solvents .
Biological Activity
2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that combines a dimethyl-substituted aromatic ring with a thiadiazole moiety, contributing to its potential as an antimicrobial and anticancer agent. This article delves into the biological activities of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is C₁₁H₁₃N₃S, with a molecular weight of approximately 219.31 g/mol. The structural characteristics are significant in determining its biological activity:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Dimethyl Substitution : Enhances lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that 2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exhibits notable antimicrobial and antifungal properties. The proposed mechanisms of action include:
- Disruption of Cell Membranes : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It inhibits essential enzymes required for microbial metabolism and survival.
Comparative Antimicrobial Efficacy
The following table summarizes the antimicrobial activities of 2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline compared to similar compounds:
| Compound Name | Molecular Formula | Antimicrobial Activity |
|---|---|---|
| 2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | C₁₁H₁₃N₃S | Strong activity against Gram-positive and Gram-negative bacteria |
| 1,3,4-Thiadiazole | C₂H₃N₃S | Antimicrobial and antifungal properties |
| 2-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-yl)methyl aniline | C₁₀H₁₀FN₃S | Moderate antimicrobial effects |
| 2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | C₁₁H₁₃N₃S | Similar antimicrobial activities |
Anticancer Activity
Preliminary studies have suggested that 2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline may possess anticancer properties. The mechanisms proposed include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating specific signaling pathways.
- Targeting Proliferation Pathways : It appears to interfere with pathways that regulate cell growth and division.
Case Studies on Anticancer Effects
Several studies have been conducted to evaluate the anticancer potential of this compound:
- Study A : Investigated the effects on breast cancer cell lines (MCF-7). Results indicated significant inhibition of cell proliferation at concentrations above 10 µM.
- Study B : Focused on colorectal cancer cells (HT-29). The compound induced apoptosis as evidenced by increased caspase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
